
Fmoc-DL-Lys(Boc)-DL-Pro-OH
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Overview
Description
Fmoc-DL-Lys(Boc)-DL-Pro-OH is a compound used primarily in peptide synthesis. It is a derivative of lysine and proline, two amino acids, and is protected by Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Lys(Boc)-DL-Pro-OH typically involves the protection of the amino groups of lysine and proline. The Fmoc group is introduced to the alpha-amino group of lysine, while the Boc group is attached to the epsilon-amino group. The proline is then coupled to the lysine derivative using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Deprotection Reactions
The compound features two protective groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amine of lysine
-
Boc (tert-butyloxycarbonyl) on the ε-amine of lysine and the proline residue
Fmoc Deprotection
The Fmoc group is removed under basic conditions to expose the α-amine for subsequent coupling:
Reagent: 20–30% piperidine in DMF ( )
Conditions: 2 × 5–10 min treatments at room temperature
Mechanism:
-
Piperidine abstracts the acidic α-hydrogen of the Fmoc group.
-
Elimination forms dibenzofulvene and CO₂, releasing the free amine ( ).
Boc Deprotection
The Boc group is cleaved under acidic conditions:
Reagent: 95% trifluoroacetic acid (TFA) in water ( )
Conditions: 1–2 hours at room temperature
Mechanism:
-
Protonation of the tert-butyl carbamate by TFA.
-
Cleavage via SN1 mechanism, releasing CO₂ and the free ε-amine ( ).
Coupling Reactions
The deprotected α-amine participates in peptide bond formation:
Coupling Agent | Activator | Base | Reaction Time | Yield | Source |
---|---|---|---|---|---|
HBTU | HOBt | DIPEA | 15–45 min | 82–88% | |
DMTMM | - | NMM | 2–4 h | 60–75% |
Key Findings:
-
HBTU/HOBt systems achieve >80% coupling efficiency in SPPS ( ).
-
DMTMM enables solution-phase coupling for DNA-encoded libraries but requires higher equivalents ( ).
Resin Cleavage Reactions
Post-synthesis, the peptide is cleaved from the resin:
Reagent | Conditions | Target Group | Efficiency | Source |
---|---|---|---|---|
95% TFA/H₂O | 1–2 h, RT | Wang resin linkage | >90% | |
Isoamyl nitrite | 1.5 h, DMF | Diazonium salt cleavage | 86% |
Notes:
-
TFA simultaneously removes Boc groups and cleaves acid-labile resins ( ).
-
Isoamyl nitrite enables nucleophilic displacement for propargylamine-functionalized peptides ( ).
Racemization Suppression
The DL-configuration of lysine and proline minimizes racemization during synthesis. Studies show:
-
Fmoc-Lys(Boc)-OH exhibits <1% racemization when coupled with HOBt/DIPEA ( ).
-
Proline’s cyclic structure reduces steric hindrance, enhancing coupling efficiency ( ).
Dendrimer Construction
Fmoc-DL-Lys(Boc)-DL-Pro-OH enabled defect-free lysine dendrimers via iterative coupling:
Branched Peptides
ε-amine-directed elongation produced branched structures:
-
Hexapeptide 48: Synthesized using Fmoc-Lys(DNPBS)-OH (derived from Fmoc-Lys(Boc)-OH) with 90% purity ( ).
Stability and Side Reactions
-
Boc Group Instability: Partial Boc loss (up to 70%) occurs during prolonged storage in aqueous conditions ( ).
-
Fmoc Reagent Purity: Impure piperidine solutions lead to incomplete deprotection and truncated peptides ( ).
Optimized Reaction Parameters
Scientific Research Applications
Chemistry
In chemistry, Fmoc-DL-Lys(Boc)-DL-Pro-OH is used in the synthesis of complex peptides and proteins. It is a crucial component in the development of peptide-based drugs and biomaterials.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides.
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics, including antibiotics, antivirals, and cancer treatments.
Industry
Industrially, it is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-DL-Lys(Boc)-DL-Pro-OH involves its incorporation into peptides and proteins. The Fmoc and Boc groups protect the amino groups during synthesis, preventing side reactions. Once incorporated into a peptide, the protecting groups are removed, allowing the peptide to fold and function correctly. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the proline residue.
Fmoc-Pro-OH: Contains only the proline residue with an Fmoc protecting group.
Boc-Lys(Fmoc)-OH: Similar but with reversed protecting groups.
Uniqueness
Fmoc-DL-Lys(Boc)-DL-Pro-OH is unique due to the presence of both lysine and proline residues, each protected by different groups. This dual protection allows for selective deprotection and coupling, making it a versatile building block in peptide synthesis.
Biological Activity
Fmoc-DL-Lys(Boc)-DL-Pro-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activities. This compound features a combination of protective groups, specifically the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which facilitate its use in solid-phase peptide synthesis (SPPS). The presence of cationic lysine contributes to its potential biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds incorporating cationic amino acids like lysine exhibit enhanced antimicrobial activity. In a study evaluating various peptides synthesized from this compound, it was found that these peptides demonstrated significant antibacterial effects against Escherichia coli (E. coli) and other pathogens. The positive charge of lysine facilitates interactions with negatively charged bacterial membranes, leading to increased permeability and cell death .
Table 1: Antimicrobial Activity of Peptides Derived from this compound
Peptide Variant | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Peptide A | E. coli | 5 µg/mL |
Peptide B | Staphylococcus aureus | 10 µg/mL |
Peptide C | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Short peptides derived from this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .
Case Study: Anticancer Effects of Peptides
In a recent investigation, a series of peptides synthesized using this compound were tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that certain peptide variants significantly inhibited cell growth and induced apoptosis, demonstrating the compound's potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between peptides derived from this compound and target proteins involved in disease processes. For instance, docking studies against E. coli DNA gyrase revealed strong binding affinities, suggesting that these peptides could serve as leads for the development of new antimicrobial agents .
Table 2: Docking Results for Selected Peptides
Peptide Variant | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|
Peptide A | DNA Gyrase B | -6.708 |
Peptide B | Protein Kinase A | -5.932 |
Peptide C | Bcl-2 | -7.150 |
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLWHRKZBSRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.